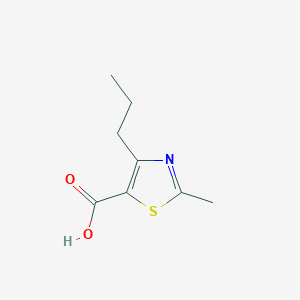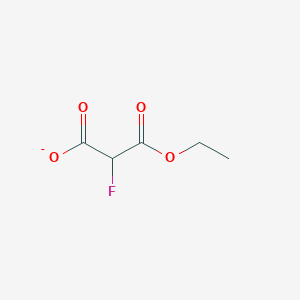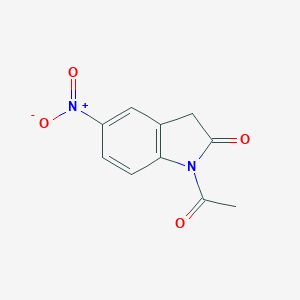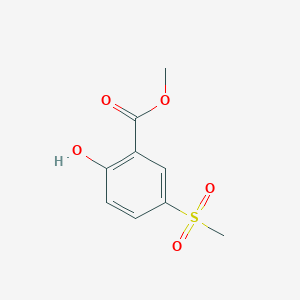
2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester
Overview
Description
2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester is an organic compound with the molecular formula C9H10O5S. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the second position and a methylsulfonyl group at the fifth position on the benzene ring, with a methyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester typically involves the esterification of 2-Hydroxy-5-methylsulfonylbenzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2-Hydroxy-5-methylsulfonylbenzoic acid+MethanolH2SO42-Hydroxy-5-methylsulfonylbenzoic acid methyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-keto-5-methylsulfonylbenzoic acid methyl ester.
Reduction: Formation of 2-hydroxy-5-methylthio-benzoic acid methyl ester.
Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and methylsulfonyl groups play crucial roles in its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid methyl ester (Methyl salicylate): Lacks the methylsulfonyl group.
5-Methylsulfonylbenzoic acid methyl ester: Lacks the hydroxyl group.
2-Hydroxy-5-methylbenzoic acid methyl ester: Lacks the sulfonyl group.
Uniqueness
2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester is unique due to the presence of both hydroxyl and methylsulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-hydroxy-5-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQMPQSDQCEYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634561 | |
| Record name | Methyl 2-hydroxy-5-(methanesulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101371-44-2 | |
| Record name | Methyl 2-hydroxy-5-(methanesulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
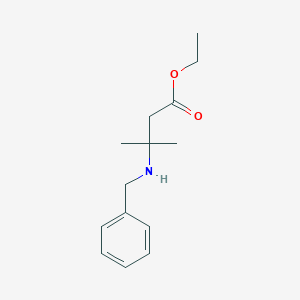

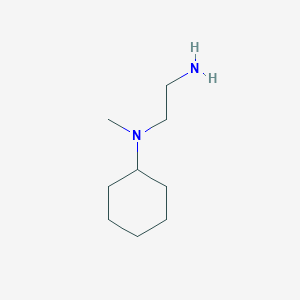

![[1,1'-Biphenyl]-3,4'-diol](/img/structure/B168496.png)

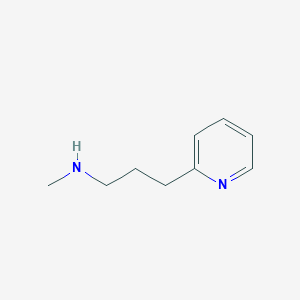
![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)

